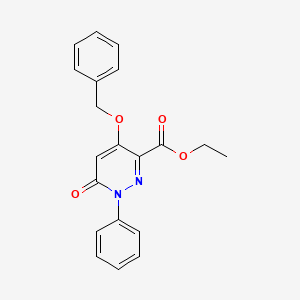
Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate” is a chemical compound with the molecular formula C20H18N2O4. It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The dihydropyrimidine ring adopts a screw-boat conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate derivatives have been synthesized and evaluated for their biological activities. For instance, a study describes the preparation of compounds with potential biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This highlights the compound's relevance in developing new antimicrobial agents.
Antimicrobial Agents
- Another research explored the synthesis of derivatives aimed at antimicrobial applications. For example, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its heterocyclic derivatives were synthesized and showed significant to moderate antimicrobial activities against a range of bacteria and fungi (Abdel-Mohsen, 2014).
Antimalarial and Anticancer Applications
- Derivatives of this compound have also been studied for their potential antimalarial activities. One study investigated the in vitro activity of these derivatives against P. falciparum, revealing their potential in antimalarial drug development (Ningsanont et al., 2003).
- Additionally, certain derivatives have been screened for their cytotoxic activities against cancer cell lines, suggesting the compound's utility in developing new anticancer agents. For instance, a hybrid 'flow and batch' synthesis approach was used to create libraries of compounds with notable cytotoxic activities against various cancer cell lines (Lin et al., 2016).
Chemical Synthesis and Structural Analysis
- Beyond biological applications, this compound serves as an important intermediate in chemical syntheses. Studies report its use in preparing a range of heterocyclic compounds, showcasing its versatility in organic synthesis (Balogh et al., 2009).
- The compound's structural and molecular characteristics have been detailed through X-ray powder diffraction data, which are crucial for understanding its physical properties and guiding further synthetic applications (Wang et al., 2017).
Wirkmechanismus
While the specific mechanism of action for “Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-20(24)19-17(26-14-15-9-5-3-6-10-15)13-18(23)22(21-19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNBCJDSLLJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)

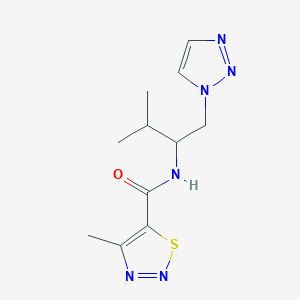
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
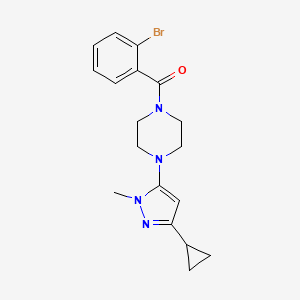

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)
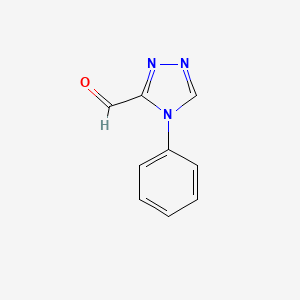

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
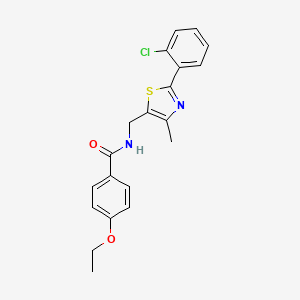
![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)